molecular formula C32H24F6IrN4P B8071718 (2,2'-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate

(2,2'-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate

Cat. No.: B8071718
M. Wt: 801.7 g/mol
InChI Key: RJJGJTKSOSSNNL-UHFFFAOYSA-N
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Description

(2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate is a coordination complex that has garnered significant interest due to its unique photophysical properties. This compound is known for its application in organic light-emitting diodes (OLEDs) and as a photoredox catalyst in various chemical reactions.

Scientific Research Applications

(2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate typically involves the reaction of iridium trichloride hydrate with 2-phenylpyridine and 2,2’-bipyridine in the presence of a base. The reaction is carried out in a solvent such as acetonitrile under an inert atmosphere. The resulting complex is then treated with hexafluorophosphoric acid to yield the hexafluorophosphate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions result in new coordination complexes with different ligands .

Mechanism of Action

The mechanism by which (2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate exerts its effects involves its ability to absorb visible light and undergo photoexcitation. This leads to the generation of excited states that can participate in various photochemical reactions. The molecular targets and pathways involved include the activation of organic substrates through single-electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

  • (2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Chloride
  • (2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Bromide
  • (2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Iodide

Uniqueness

(2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate is unique due to its hexafluorophosphate counterion, which enhances its solubility and stability in various solvents. This makes it particularly suitable for applications in OLEDs and as a photoredox catalyst .

Properties

IUPAC Name

iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJGJTKSOSSNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24F6IrN4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106294-60-4
Record name (2,2'-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2'-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate
Reactant of Route 2
(2,2'-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate
Reactant of Route 3
(2,2'-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate
Reactant of Route 4
(2,2'-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate
Reactant of Route 5
(2,2'-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate
Reactant of Route 6
(2,2'-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate

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